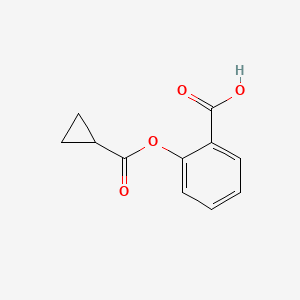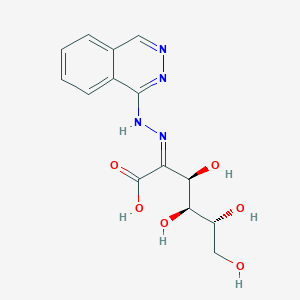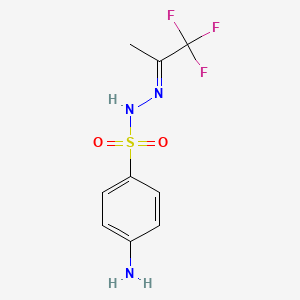
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide is a chemical compound with the molecular formula C9H10F3N3O2S and a molecular weight of 281.25 g/mol . This compound is known for its unique structure, which includes a trifluoropropan-2-ylideneamino group attached to a benzenesulfonamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1,1,1-trifluoropropan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins and disrupt their normal functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide
- 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonic acid
- This compound derivatives
Uniqueness
This compound is unique due to its trifluoropropan-2-ylideneamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H10F3N3O2S |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-amino-N-[(E)-1,1,1-trifluoropropan-2-ylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C9H10F3N3O2S/c1-6(9(10,11)12)14-15-18(16,17)8-4-2-7(13)3-5-8/h2-5,15H,13H2,1H3/b14-6+ |
InChI Key |
OLHTVTPCXYJVMZ-MKMNVTDBSA-N |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C(F)(F)F |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


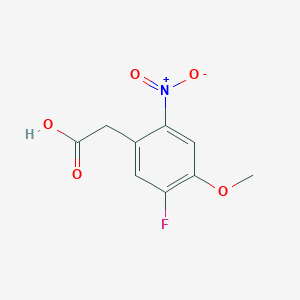
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)
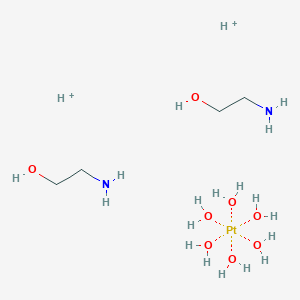
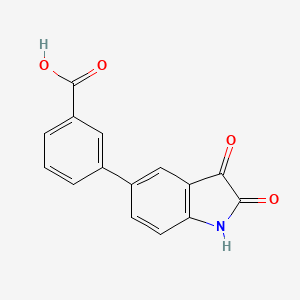


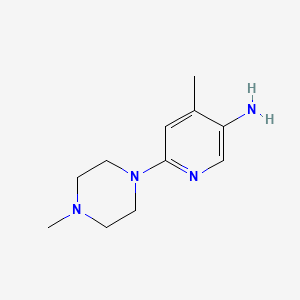
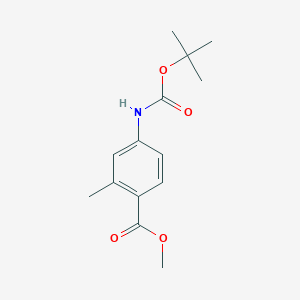
![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)
